5,7-Dichlorokynurenic acid

Catalog No.
S525175
CAS No.
131123-76-7
M.F
C10H5Cl2NO3
M. Wt
258.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dichlorokynurenic acid

CAS Number

131123-76-7

Product Name

5,7-Dichlorokynurenic acid

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)

InChI Key

BGKFPRIGXAVYNX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

5,7-DCKA, 5,7-dichlorokynurenic acid, 5,7-dichloroquinurenic acid

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl

Isomeric SMILES

C1=C(C=C(C2=C1N=C(C=C2O)C(=O)O)Cl)Cl

Description

The exact mass of the compound 5,7-Dichlorokynurenic acid is 256.9646 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Xanthurenates - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NMDA Receptor Antagonist

  • 5,7-DCKA acts as an antagonist at the glycine binding site of the NMDA receptor Pubmed source: . This means it binds to the receptor and prevents glycine, a necessary molecule for proper NMDA receptor function, from binding.
  • Studies have shown that 5,7-DCKA is a potent and selective antagonist for the glycine binding site Pubmed source: .

Potential Neuroprotective Effects

  • Research has investigated the potential neuroprotective effects of 5,7-DCKA in cell cultures BioTechne source.
  • The idea is that by blocking the glycine site on the NMDA receptor, 5,7-DCKA may help to prevent excitotoxicity, a process where excessive stimulation of NMDA receptors can lead to cell death.

5,7-Dichlorokynurenic acid is a chemical compound classified as a selective antagonist of the N-methyl-D-aspartate receptor, specifically acting at the glycine binding site. Its molecular formula is C10H5Cl2NO3, and it has a molecular weight of approximately 258.1 g/mol. This compound is recognized for its significant role in modulating excitatory neurotransmission in the central nervous system by inhibiting the activity of glutamate at the NMDA receptor, which is crucial for synaptic plasticity and memory function .

5,7-DCKA competitively binds to the glycine binding site of the NMDA receptor, preventing the co-activation by glycine necessary for full receptor activation [, ]. This antagonism reduces the excitatory effects of glutamate, a neurotransmitter, on neurons.

Primarily associated with its role as an NMDA receptor antagonist. It non-competitively inhibits NMDA receptor-mediated responses, affecting calcium ion influx and neurotransmitter release. For instance, it has been shown to inhibit NMDA-stimulated elevation of cytosolic calcium in cultured neurons, as well as norepinephrine release from hippocampal slices . The compound does not mix well with water (solubility of about 0.156 mg/mL) and is considered stable under normal conditions .

The biological activity of 5,7-dichlorokynurenic acid is primarily linked to its antagonistic effects on NMDA receptors. It exhibits high potency with a Ki value of approximately 79 nM against [3H]glycine, indicating its strong binding affinity at the glycine site of the receptor complex . This inhibition has therapeutic implications, particularly in conditions such as epilepsy, where it has demonstrated anticonvulsant properties when administered intracerebroventricularly in animal models . Furthermore, it has been observed to influence long-term potentiation and other synaptic modifications critical for learning and memory processes.

Synthesis of 5,7-dichlorokynurenic acid typically involves multi-step organic synthesis techniques. One common method includes starting from kynurenic acid derivatives, followed by chlorination reactions to introduce chlorine atoms at the 5 and 7 positions of the quinoline structure. Specific synthetic routes may vary depending on the desired purity and yield but often involve intermediate compounds that undergo further transformations such as hydrolysis or decarboxylation .

The primary applications of 5,7-dichlorokynurenic acid are in pharmacological research and potential therapeutic development. Its ability to modulate NMDA receptor activity makes it a candidate for studying neurological disorders such as schizophrenia, Alzheimer's disease, and other cognitive dysfunctions. Additionally, its anticonvulsant properties suggest potential use in treating epilepsy . Research continues to explore its utility in understanding excitotoxicity and neurodegenerative diseases.

Interaction studies involving 5,7-dichlorokynurenic acid have focused on its effects on NMDA receptor function and related signaling pathways. It has been shown to block synaptically released agonists effectively, indicating that it can modulate synaptic transmission dynamics during excitatory signaling events . Notably, co-administration with D-serine or glycine can counteract its antagonistic effects, highlighting the importance of these interactions in therapeutic contexts .

5,7-Dichlorokynurenic acid shares structural similarities with several other compounds that also act on the NMDA receptor or related pathways. Here are some notable examples:

Compound NameStructure TypeUnique Features
Kynurenic AcidQuinoline derivativeEndogenous NMDA antagonist; broader receptor activity
7-Chlorokynurenic AcidQuinoline derivativeLess potent than 5,7-dichlorokynurenic acid
6-Chlorokynurenic AcidQuinoline derivativeExhibits different binding profiles
MemantineAmino-adamantane derivativeNon-competitive NMDA receptor antagonist

Uniqueness: The distinct positioning of chlorine atoms at the 5 and 7 positions confers unique binding characteristics to 5,7-dichlorokynurenic acid compared to its analogs. This specificity contributes to its potent antagonistic action at the glycine site of the NMDA receptor while maintaining selectivity over other glutamate receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.9646484 g/mol

Monoisotopic Mass

256.9646484 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T61ORK73PY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Other CAS

131123-76-7

Wikipedia

5,7-Dichlorokynurenic_acid

Dates

Modify: 2023-08-15
1: Kondori NR, Paul P, Robbins JP, Liu K, Hildyard JCW, Wells DJ, de Belleroche JS. Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS). Front Mol Biosci. 2018 Feb 13;5:8. doi: 10.3389/fmolb.2018.00008. eCollection 2018. Review. PubMed PMID: 29487852; PubMed Central PMCID: PMC5816792.
2: Shimomura H, Ito M, Nishiyama A, Tanizawa T, Takeshima Y, Nishimaru H, Arata A. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses. Neurosci Res. 2015 Aug;97:13-9. doi: 10.1016/j.neures.2015.03.004. Epub 2015 Mar 28. PubMed PMID: 25828272.
3: Dolino DM, Cooper D, Ramaswamy S, Jaurich H, Landes CF, Jayaraman V. Structural dynamics of the glycine-binding domain of the N-methyl-D-aspartate receptor. J Biol Chem. 2015 Jan 9;290(2):797-804. doi: 10.1074/jbc.M114.605436. Epub 2014 Nov 17. PubMed PMID: 25404733; PubMed Central PMCID: PMC4294502.
4: Zappettini S, Grilli M, Olivero G, Chen J, Padolecchia C, Pittaluga A, Tomé AR, Cunha RA, Marchi M. Nicotinic α7 receptor activation selectively potentiates the function of NMDA receptors in glutamatergic terminals of the nucleus accumbens. Front Cell Neurosci. 2014 Oct 16;8:332. doi: 10.3389/fncel.2014.00332. eCollection 2014. PubMed PMID: 25360085; PubMed Central PMCID: PMC4199379.
5: Ramoino P, Candiani S, Pittaluga AM, Usai C, Gallus L, Ferrando S, Milanese M, Faimali M, Bonanno G. Pharmacological characterization of NMDA-like receptors in the single-celled organism Paramecium primaurelia. J Exp Biol. 2014 Feb 1;217(Pt 3):463-71. doi: 10.1242/jeb.093914. Epub 2013 Oct 18. PubMed PMID: 24143028.
6: Scianni M, Antonilli L, Chece G, Cristalli G, Di Castro MA, Limatola C, Maggi L. Fractalkine (CX3CL1) enhances hippocampal N-methyl-D-aspartate receptor (NMDAR) function via D-serine and adenosine receptor type A2 (A2AR) activity. J Neuroinflammation. 2013 Aug 27;10:108. doi: 10.1186/1742-2094-10-108. PubMed PMID: 23981568; PubMed Central PMCID: PMC3765929.
7: Kvist T, Greenwood JR, Hansen KB, Traynelis SF, Bräuner-Osborne H. Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors. Neuropharmacology. 2013 Dec;75:324-36. doi: 10.1016/j.neuropharm.2013.08.003. Epub 2013 Aug 22. PubMed PMID: 23973313; PubMed Central PMCID: PMC3865070.
8: Debrouse L, Hurd B, Kiselycznyk C, Plitt A, Todaro A, Mishina M, Grant SG, Camp M, Gunduz-Cinar O, Holmes A. Probing the modulation of acute ethanol intoxication by pharmacological manipulation of the NMDAR glycine co-agonist site. Alcohol Clin Exp Res. 2013 Feb;37(2):223-33. doi: 10.1111/j.1530-0277.2012.01922.x. Epub 2012 Aug 30. PubMed PMID: 22934986; PubMed Central PMCID: PMC3515721.
9: Ford-Green J, Isayev O, Gorb L, Perkins EJ, Leszczynski J. Evaluation of natural and nitramine binding energies to 3-D models of the S1S2 domains in the N-methyl-D-aspartate receptor. J Mol Model. 2012 Apr;18(4):1273-84. doi: 10.1007/s00894-011-1152-y. Epub 2011 Jul 7. PubMed PMID: 21735122.
10: Katsuki H, Watanabe Y, Fujimoto S, Kume T, Akaike A. Contribution of endogenous glycine and d-serine to excitotoxic and ischemic cell death in rat cerebrocortical slice cultures. Life Sci. 2007 Aug 9;81(9):740-9. Epub 2007 Jul 18. PubMed PMID: 17698151.
11: Ge LH, Lee SC, Liu J, Yang XL. Glycine receptors are functionally expressed on bullfrog retinal cone photoreceptors. Neuroscience. 2007 Apr 25;146(1):427-34. Epub 2007 Mar 7. PubMed PMID: 17346892.
12: Shen Y, Zhang M, Jin Y, Yang XL. Functional N-methyl-D-aspartate receptors are expressed in cone-driven horizontal cells in carp retina. Neurosignals. 2006-2007;15(4):174-9. Epub 2006 Oct 17. PubMed PMID: 17047395.
13: Garcia de Arriba S, Wegner F, Grüner K, Verdaguer E, Pallas M, Camins A, Wagner A, Wohlfahrt K, Allgaier C. Different capacities of various NMDA receptor antagonists to prevent ischemia-induced neurodegeneration in human cultured NT2 neurons. Neurochem Int. 2006 Oct;49(5):466-74. Epub 2006 May 2. PubMed PMID: 16650914.
14: Masaki Y, Yamazaki K, Kawai H, Yamada T, Itoh A, Arai Y, Furukawa H. Recyclable polymeric pi-acid catalyst effective on Mannich-type reaction in water. Chem Pharm Bull (Tokyo). 2006 Apr;54(4):591-3. PubMed PMID: 16595974.
15: Masaki Y. [Development of polymer-supported pi-acid catalysts]. Yakugaku Zasshi. 2006 Jan;126(1):1-26. Review. Japanese. PubMed PMID: 16394646.
16: Blaise MC, Sowdhamini R, Pradhan N. Comparative analysis of different competitive antagonists interaction with NR2A and NR2B subunits of N-methyl-D-aspartate (NMDA) ionotropic glutamate receptor. J Mol Model. 2005 Nov;11(6):489-502. Epub 2005 Jun 1. PubMed PMID: 15928921.
17: Yang S, Qiao H, Wen L, Zhou W, Zhang Y. D-serine enhances impaired long-term potentiation in CA1 subfield of hippocampal slices from aged senescence-accelerated mouse prone/8. Neurosci Lett. 2005 Apr 29;379(1):7-12. Epub 2005 Jan 13. PubMed PMID: 15814189.
18: Wu SZ, Jiang S, Sims TJ, Barger SW. Schwann cells exhibit excitotoxicity consistent with release of NMDA receptor agonists. J Neurosci Res. 2005 Mar 1;79(5):638-43. PubMed PMID: 15672444.
19: Blaise MC, Bhattacharyya D, Sowdhamini R, Pradhan N. Structural consequences of D481N/K483Q mutation at glycine binding site of NMDA ionotropic glutamate receptors: a molecular dynamics study. J Biomol Struct Dyn. 2005 Feb;22(4):399-410. PubMed PMID: 15588104.
20: Pierobon P, Sogliano C, Minei R, Tino A, Porcu P, Marino G, Tortiglione C, Concas A. Putative NMDA receptors in Hydra: a biochemical and functional study. Eur J Neurosci. 2004 Nov;20(10):2598-604. PubMed PMID: 15548203.

Explore Compound Types